molecular formula C9H7Cl3O B3092474 1-(2,4,6-Trichlorophenyl)propan-2-one CAS No. 1228284-86-3

1-(2,4,6-Trichlorophenyl)propan-2-one

Cat. No. B3092474
Key on ui cas rn: 1228284-86-3
M. Wt: 237.5 g/mol
InChI Key: SSGBVBPQZPYPSM-UHFFFAOYSA-N
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Patent
US09073839B2

Procedure details

A mixture of isopropenyl acetate (12.2 g, 122 mmol), 2,4,6-trichloroaniline (16.0 g, 81.4 mmol), potassium carbonate (100 mg, 0.7 mmol), and acetone (100 g) was cooled to 10° C. tert-Butyl nitrite (90%, 10 g, 87.3 mmol) was dosed over 30 minutes. The reaction was stirred for further 90 minutes, and it was concentrated to a black oil. The residue was triturated with water, and the pH was adjusted to 10.5 with sodium hydroxide solution. The precipitate was filtered and recrystallized from methanol-water 1:1. The solid was filtered, washed with methanol-water 1:1, and dried. The product was obtained as dark-brown crystalline material (15.9 g, 70.7% purity, 47.3 mmol, 58% yield). Further purification was achieved by recrystallization from hexanes. 1H NMR (400 MHz, CDCl3): δ 2.23 (s, 3H, CH3), 4.02 (s, 2H, CH2), 7.31 (s, 2H, CH).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([CH3:7])=[CH2:6])(=O)C.[Cl:8][C:9]1[CH:15]=[C:14]([Cl:16])[CH:13]=[C:12]([Cl:17])[C:10]=1N.C(=O)([O-])[O-].[K+].[K+].N(OC(C)(C)C)=O>CC(C)=O>[Cl:8][C:9]1[CH:15]=[C:14]([Cl:16])[CH:13]=[C:12]([Cl:17])[C:10]=1[CH2:4][C:5](=[O:6])[CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C)(=O)OC(=C)C
Name
Quantity
16 g
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1)Cl)Cl
Name
Quantity
100 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 g
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N(=O)OC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for further 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated to a black oil
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol-water 1:1
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with methanol-water 1:1
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was obtained as dark-brown crystalline material (15.9 g, 70.7% purity, 47.3 mmol, 58% yield)
CUSTOM
Type
CUSTOM
Details
Further purification
CUSTOM
Type
CUSTOM
Details
was achieved by recrystallization from hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)CC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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